molecular formula C18H21N3O5S B5091740 3-[(diethylamino)sulfonyl]-4-methyl-N-(2-nitrophenyl)benzamide

3-[(diethylamino)sulfonyl]-4-methyl-N-(2-nitrophenyl)benzamide

Cat. No. B5091740
M. Wt: 391.4 g/mol
InChI Key: ZFEDSLFHTXUCKD-UHFFFAOYSA-N
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Description

3-[(diethylamino)sulfonyl]-4-methyl-N-(2-nitrophenyl)benzamide is a chemical compound that is widely used in scientific research for its various applications. This compound is also known as DIDS, which is an abbreviation of its chemical name. DIDS is a sulfonamide derivative that is used as a chloride channel blocker and a carbonic anhydrase inhibitor.

Mechanism of Action

DIDS functions as a chloride channel blocker by binding to the channel protein and preventing the movement of chloride ions across the membrane. DIDS also functions as a carbonic anhydrase inhibitor by binding to the active site of the enzyme and preventing the conversion of carbon dioxide to bicarbonate ions. The mechanism of action of DIDS is complex and involves interactions with various proteins and enzymes.
Biochemical and Physiological Effects:
DIDS has various biochemical and physiological effects, including its ability to block chloride channels, inhibit carbonic anhydrase, and alter the transport of ions across cell membranes. These effects can have significant impacts on various physiological processes, including acid-base regulation, neuronal signaling, and muscle contraction.

Advantages and Limitations for Lab Experiments

The use of DIDS in lab experiments has several advantages, including its ability to block chloride channels and inhibit carbonic anhydrase, which can provide insights into various physiological processes. However, DIDS also has limitations, including its potential toxicity and the need for expertise in organic chemistry to synthesize the compound.

Future Directions

There are several future directions for research on DIDS, including its use as a tool for studying the transport of ions across cell membranes and its potential therapeutic applications. DIDS has been shown to have anti-inflammatory and anti-tumor effects, and further research is needed to explore these potential therapeutic applications. Additionally, research is needed to develop new synthesis methods for DIDS that are more efficient and cost-effective.
Conclusion:
In conclusion, DIDS is a chemical compound that has various scientific research applications, including its use as a chloride channel blocker and a carbonic anhydrase inhibitor. DIDS has a complex mechanism of action and can have significant impacts on various physiological processes. While the use of DIDS in lab experiments has several advantages, it also has limitations, and further research is needed to explore its potential therapeutic applications and to develop new synthesis methods.

Synthesis Methods

The synthesis of DIDS involves the reaction of 4-methyl-N-(2-nitrophenyl)benzamide with diethylamine and sulfur dioxide. The reaction results in the formation of DIDS, which is an off-white crystalline powder. The synthesis of DIDS is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

DIDS has various scientific research applications, including its use as a chloride channel blocker, a carbonic anhydrase inhibitor, and a tool for studying the transport of ions across cell membranes. DIDS is commonly used in electrophysiological experiments to block chloride channels and to study the role of these channels in various physiological processes. DIDS is also used as a carbonic anhydrase inhibitor to study the role of this enzyme in acid-base regulation and other physiological processes.

properties

IUPAC Name

3-(diethylsulfamoyl)-4-methyl-N-(2-nitrophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O5S/c1-4-20(5-2)27(25,26)17-12-14(11-10-13(17)3)18(22)19-15-8-6-7-9-16(15)21(23)24/h6-12H,4-5H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFEDSLFHTXUCKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)C(=O)NC2=CC=CC=C2[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(diethylsulfamoyl)-4-methyl-N-(2-nitrophenyl)benzamide

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